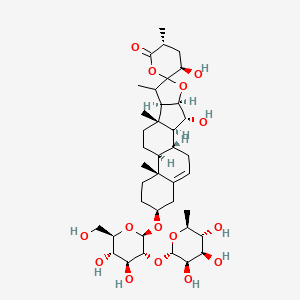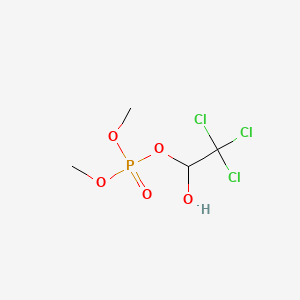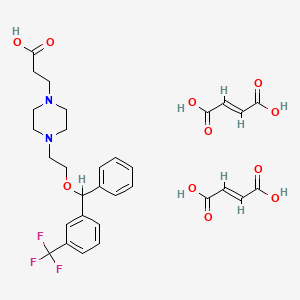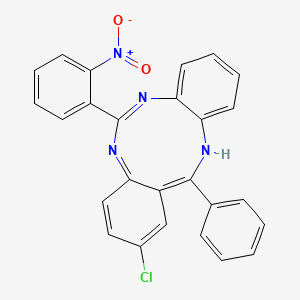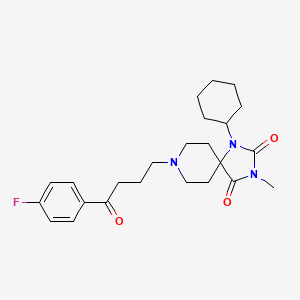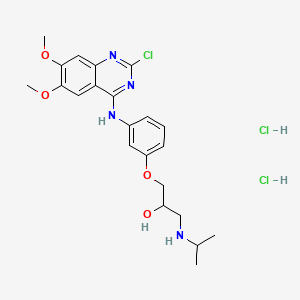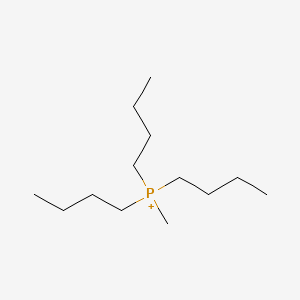
Metazocine, trans-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metazocine, trans-(+/-)- is an opioid analgesic compound related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and/or sigma receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metazocine involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods
While the detailed industrial production methods for metazocine are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would likely involve similar steps as the laboratory synthesis but scaled up with industrial equipment and safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
Metazocine undergoes various chemical reactions, including:
Oxidation: Metazocine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the metazocine molecule.
Substitution: Substitution reactions can occur at different positions on the benzomorphan ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Metazocine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and synthetic analog development.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding studies.
Medicine: Studied for its analgesic properties and potential therapeutic applications, despite its limited clinical use due to side effects.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research.
Mecanismo De Acción
Metazocine exerts its effects primarily through its interaction with opioid receptors. It acts as a mixed agonist-antagonist at the mu opioid receptor, providing analgesic effects. Additionally, its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentazocine: Another opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: An opioid analgesic with a similar chemical structure and pharmacological profile.
Cyclazocine: Known for its mixed agonist-antagonist activity at opioid receptors.
Uniqueness
Metazocine is unique due to its specific stereochemistry and the balance of its agonist-antagonist activity at different opioid receptors. This balance contributes to its distinct pharmacological effects, including its significant analgesic properties and the potential for dysphoric and hallucinogenic side effects .
Propiedades
Número CAS |
25145-09-9 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1 |
Clave InChI |
YGSVZRIZCHZUHB-VCTAVGKDSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


